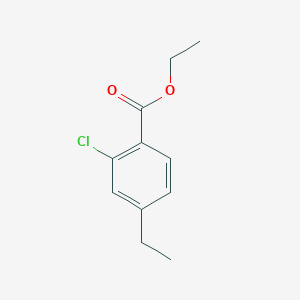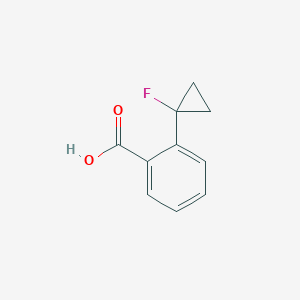
Competence-stimulating peptide-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Competence-stimulating peptide-2 is a quorum sensing signal peptide produced by Streptococcus pneumoniae. It plays a crucial role in bacterial communication, particularly in the regulation of genetic competence, biofilm formation, and virulence. This peptide is recognized by the receptor ComD2, with an EC50 value of 50.7 nM .
準備方法
Synthetic Routes and Reaction Conditions
Competence-stimulating peptide-2 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process involves large-scale HPLC, and the final product is lyophilized for storage and distribution .
化学反応の分析
Types of Reactions
Competence-stimulating peptide-2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Peptide Cleavage: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products
The major product of these reactions is the purified this compound, which can be further analyzed for purity and activity using techniques like mass spectrometry and HPLC .
科学的研究の応用
Competence-stimulating peptide-2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Plays a key role in studying bacterial communication and quorum sensing mechanisms.
Medicine: Investigated for its potential in developing new antimicrobial strategies by disrupting bacterial communication.
Industry: Used in the development of biosensors and other biotechnological applications
作用機序
Competence-stimulating peptide-2 exerts its effects by binding to the ComD2 receptor on the surface of Streptococcus pneumoniae. This binding triggers a signaling cascade that activates the ComDE two-component system. The activated ComE then promotes the expression of early competence genes, leading to the development of genetic competence and other quorum sensing-regulated behaviors .
類似化合物との比較
Competence-stimulating peptide-2 is unique in its specificity for the ComD2 receptor. Similar compounds include:
Competence-stimulating peptide-1: Recognized by the ComD1 receptor and has a similar role in quorum sensing.
Other quorum sensing peptides: Found in various bacterial species, each with specific receptors and signaling pathways
This compound stands out due to its high specificity and potency in regulating genetic competence in Streptococcus pneumoniae.
特性
分子式 |
C101H172N28O23S |
|---|---|
分子量 |
2178.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C101H172N28O23S/c1-14-58(10)79(127-86(139)66(37-28-45-112-100(107)108)116-85(138)68(41-47-153-13)114-82(135)63(104)39-40-77(131)132)96(149)126-76(54-130)94(147)118-67(38-29-46-113-101(109)110)87(140)128-81(60(12)16-3)97(150)129-80(59(11)15-2)95(148)125-72(50-57(8)9)90(143)124-75(53-78(133)134)93(146)123-74(52-62-32-21-18-22-33-62)92(145)121-71(49-56(6)7)89(142)122-73(51-61-30-19-17-20-31-61)91(144)120-70(48-55(4)5)88(141)117-65(36-27-44-111-99(105)106)83(136)115-64(34-23-25-42-102)84(137)119-69(98(151)152)35-24-26-43-103/h17-22,30-33,55-60,63-76,79-81,130H,14-16,23-29,34-54,102-104H2,1-13H3,(H,114,135)(H,115,136)(H,116,138)(H,117,141)(H,118,147)(H,119,137)(H,120,144)(H,121,145)(H,122,142)(H,123,146)(H,124,143)(H,125,148)(H,126,149)(H,127,139)(H,128,140)(H,129,150)(H,131,132)(H,133,134)(H,151,152)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t58-,59-,60-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,79-,80-,81-/m0/s1 |
InChIキー |
AQHPEKJLEFLYAT-IPQDWWCBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)

![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)


![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)

![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)

![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)
